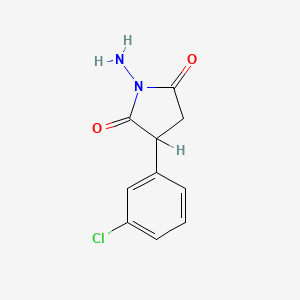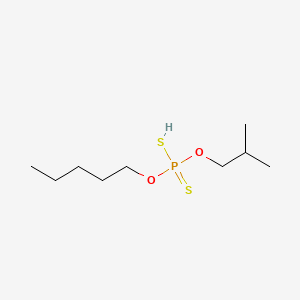
Einecs 273-247-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 273-247-7, also known as octadecanoic acid, is a long-chain fatty acid. It is a saturated fatty acid with the chemical formula C18H36O2. This compound is commonly found in animal and plant fats and oils. It is a significant component of various natural fats and is widely used in the production of soaps, cosmetics, and food additives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids such as oleic acid. The hydrogenation process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a catalyst, typically nickel or palladium, under high pressure and temperature conditions.
Industrial Production Methods
Industrially, octadecanoic acid is produced by the hydrolysis of triglycerides found in animal fats and vegetable oils. The hydrolysis process involves heating the fats or oils with water in the presence of an acid or base catalyst, resulting in the formation of glycerol and fatty acids, including octadecanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
Saponification: Reacts with bases to form soaps and glycerol.
Oxidation: Can be oxidized to form shorter-chain fatty acids and other oxidation products.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and heating.
Saponification: Involves a strong base like sodium hydroxide or potassium hydroxide.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Esterification: Produces esters and water.
Saponification: Produces soap (sodium or potassium salt of the fatty acid) and glycerol.
Oxidation: Produces shorter-chain fatty acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid has numerous scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for calibration and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on cholesterol levels and cardiovascular health.
Industry: Used in the production of soaps, cosmetics, lubricants, and food additives.
Wirkmechanismus
The mechanism of action of octadecanoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to produce energy or serve as a precursor for the synthesis of other biologically important molecules. The molecular targets and pathways involved include enzymes such as fatty acid synthase and desaturase, which play roles in fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitic acid (C16H32O2): Another saturated fatty acid with a shorter carbon chain.
Oleic acid (C18H34O2): An unsaturated fatty acid with one double bond.
Linoleic acid (C18H32O2): A polyunsaturated fatty acid with two double bonds.
Uniqueness
Octadecanoic acid is unique due to its saturated nature and long carbon chain, which contribute to its solid state at room temperature and its stability. This makes it particularly useful in applications requiring stable, solid fats, such as in the production of soaps and cosmetics.
Eigenschaften
CAS-Nummer |
68954-57-4 |
|---|---|
Molekularformel |
C28H67N7O2 |
Molekulargewicht |
533.9 g/mol |
IUPAC-Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H18N4.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);9-10H,1-8H2;7H,1-6H2 |
InChI-Schlüssel |
GEBIEUOQXMNNOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N.C(CNCCNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)



